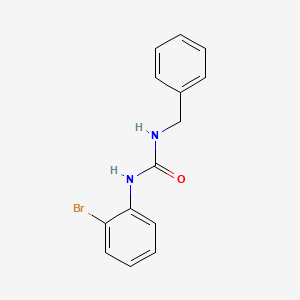
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide
説明
Synthesis Analysis
The synthesis of compounds related to 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide often involves multi-step organic reactions. These can include condensation, cycloaddition, and functional group transformation processes. While specific synthesis pathways for this compound are not directly cited in the available literature, analogous synthetic strategies have been employed in creating similar heterocyclic compounds, where palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) and cyclization reactions play pivotal roles in constructing complex molecular architectures with high precision (Queiroz et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds akin to our compound of interest is characterized by the presence of multiple heterocyclic rings that imbue the molecule with a rigid framework, potentially influencing its interaction with biological targets. X-ray crystallography is a common method for elucidating the precise molecular geometry of such compounds, providing insights into their three-dimensional conformation and the spatial arrangement of functional groups (Kulai & Mallet-Ladeira, 2016).
科学的研究の応用
Synthesis and Material Science Applications
The synthesis of complex molecules often leads to the development of new materials with unique properties. For instance, the complexes of palladium(II) chloride with related ligands have shown significant promise in material science due to their ability to form supramolecular hydrogen-bonded chains and cyclic dimers, showcasing the potential of pyrazole derivatives in creating new materials (Tyler Palombo et al., 2019). These findings suggest that compounds with similar structural features could be explored for their material science applications, including the development of novel coordination complexes.
Biological and Pharmacological Research
Compounds with a pyrazole core are frequently investigated for their biological and pharmacological activities. Research has demonstrated that pyrazole, isoxazole, and benzothiazepine derivatives bear significant antimicrobial and anti-inflammatory properties (B. V. Kendre et al., 2015). Similarly, pyrazole-based compounds have been synthesized and evaluated for their antimicrobial activity, indicating the potential use of these compounds in developing new antimicrobial agents (Nada M. Abunada et al., 2008). These findings hint at the possible applications of the specified compound in biomedical research, potentially leading to the discovery of new therapeutic agents.
Anticancer Research
The structural motifs present in the specified compound are also explored in anticancer research. Novel compounds with pyrazole and thiophene units have shown promise in anticancer studies, suggesting that related structures could exhibit anticancer activity. For example, research into new benzothieno[2,3-c]pyran-1-ones has revealed their capacity to inhibit the in vitro growth of various human tumor cell lines (M. Queiroz et al., 2009). This implies that further investigation into compounds with similar structural features could contribute valuable insights into anticancer drug development.
特性
IUPAC Name |
2-(4-bromo-5-methylpyrazol-1-yl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4OS/c1-9-13(17)8-19-21(9)10(2)15(22)20-16-12(7-18)11-5-3-4-6-14(11)23-16/h8,10H,3-6H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZKQBDVXUZENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(acetylamino)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4584949.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4584955.png)
![N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4584956.png)
![3-chloro-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4584970.png)



![2-[(4-butoxybenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4585008.png)
![N-benzyl-2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4585010.png)
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4585014.png)
![4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4585018.png)
![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4585020.png)
![N-(4-methylphenyl)-2-[2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4585021.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4585024.png)